4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-15-9-5-10-16-18(15)21-19(26-16)20-17(22)11-6-12-27(23,24)13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPOZNKYPWGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the benzylsulfonyl butanamide intermediate.
Introduction of the Benzo[d]thiazolyl Group: The final step involves the coupling of the benzylsulfonyl butanamide intermediate with 4-methoxybenzo[d]thiazole-2-amine under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonyl amide structure can mimic natural substrates or inhibitors, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, such as enzymes or receptors involved in pathological processes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form covalent or non-covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The methoxybenzo[d]thiazolyl moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybenzothiazole core is critical for antiproliferative activity, as seen in compound 29 (IC50 = 9.39 µM) . The benzylsulfonyl group in the target compound may enhance target selectivity compared to thiophene-based analogues.
- Butanamide linkers (vs.
- Sulfonamide derivatives with thiazole/benzothiazole motifs (e.g., compound 28 in ) exhibit diverse bioactivity, including anticancer and anti-infective properties .
Spectroscopic Characterization
- IR Spectra : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in analogues like 7–9 , a feature relevant to verifying the target compound’s tautomeric state .
- NMR Data : Distinct ¹H-NMR signals for methoxy (δ ~3.8–4.0 ppm) and sulfonyl groups (δ ~7.5–8.0 ppm) are consistent across benzothiazole-sulfonamide hybrids .
Biological Activity
4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both a benzylsulfonyl group and a methoxybenzo[d]thiazolyl moiety, suggests diverse biological activities, particularly in enzyme inhibition and anti-inflammatory responses.
- Molecular Formula : C19H20N2O4S2
- Molecular Weight : 404.5 g/mol
- CAS Number : 923412-56-0
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzylsulfonyl Intermediate : Sulfonylation of benzyl chloride with sodium sulfite.
- Coupling with Butanamide : Reaction with butanamide in the presence of triethylamine.
- Introduction of Benzo[d]thiazolyl Group : Coupling with 4-methoxybenzo[d]thiazole-2-amine under acidic conditions.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in inflammatory pathways. For example, studies have shown that related compounds effectively inhibit the expression of inflammatory cytokines such as IL-1β and IL-6, which are critical in mediating inflammatory responses .
Anti-inflammatory Effects
The compound's structure allows it to mimic natural substrates or inhibitors, potentially leading to significant anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives exhibit potent inhibition of pro-inflammatory cytokine mRNA expression, suggesting that this compound may be beneficial in treating inflammatory diseases .
Case Studies
A notable study synthesized various analogs containing the butanamide moiety and evaluated their biological activities. Among these, compounds showed significant inhibition of IL-1β and IL-6 mRNA expression both in vitro and in vivo, indicating their potential as therapeutic agents against inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 4-(Benzylsulfonyl)butanamide | Lacks methoxybenzo[d]thiazol group | Reduced potency in enzyme inhibition |
| N-(4-Methoxybenzo[d]thiazol-2-yl)butanamide | Lacks benzylsulfonyl group | Lower specificity in biological applications |
| Benzylsulfonyl derivatives | Various substituents on aromatic ring | Diverse reactivity but varied activity |
Q & A
Basic: What are the key synthetic steps for 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under reflux with aldehydes or ketones .
- Step 2 : Introduction of the methoxy group using methyl iodide or similar alkylating agents under basic conditions .
- Step 3 : Attachment of the benzylsulfonyl group through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents like DMF and catalysts such as triethylamine .
- Step 4 : Final purification via recrystallization or column chromatography, monitored by TLC and confirmed via H/C NMR spectroscopy .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm bond formation (e.g., sulfonyl and benzamide linkages) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by isolating impurities from reaction by-products .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, crucial for distinguishing structural isomers .
Advanced: How can reaction conditions be optimized for higher yields during sulfonylation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group reactivity by stabilizing intermediates .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., over-sulfonation) while ensuring complete conversion .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates coupling by neutralizing HCl by-products .
- Yield Contradictions : Discrepancies in yields (e.g., 60% vs. 85%) may arise from residual moisture; strict anhydrous conditions are critical .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
- Methoxy Group : Enhances solubility and membrane permeability, as seen in analogs with improved IC values in kinase inhibition assays .
- Benzylsulfonyl vs. Methylsulfonyl : Bulkier benzyl groups may sterically hinder target binding but improve metabolic stability, as observed in pharmacokinetic studies .
- Nitro Substituents : Electron-withdrawing groups (e.g., -NO) on the benzothiazole ring correlate with increased antibacterial potency but higher cytotoxicity .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the benzothiazole moiety .
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at -80°C; avoid freeze-thaw cycles .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain conflicting IC values. Standardize protocols using validated cell models .
- Structural Analogues : Compare activity of 4-methoxybenzothiazole derivatives with/without the benzylsulfonyl group to isolate functional group contributions .
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like COX-2 or EGFR, clarifying mechanistic disparities .
Basic: What solvents and reagents are compatible with this compound for in vitro studies?
- Solubility : DMSO (primary solvent), ethanol, or acetone for dilution into aqueous buffers (≤1% v/v to avoid cytotoxicity) .
- Incompatible Reagents : Strong acids/bases hydrolyze the sulfonamide bond; avoid TFA or NaOH during HPLC purification .
Advanced: What strategies improve selectivity in target binding to reduce off-target effects?
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the benzothiazole nitrogen) using Schrödinger Suite .
- Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance tissue specificity, as demonstrated in tumor-targeting studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to optimize substituent interactions with biological targets .
Basic: How is the compound’s logP (lipophilicity) determined experimentally?
- Shake-Flask Method : Partition between octanol and phosphate buffer (pH 7.4), followed by UV-Vis quantification .
- HPLC Retention Time : Correlate with known standards using a C18 column (e.g., logP ≈ 2.8 for this compound) .
Advanced: What in silico tools predict ADMET properties for preclinical development?
- ADMET Predictor® : Estimates bioavailability (>70% for this compound) and hepatotoxicity risks based on sulfonamide metabolism .
- SwissADME : Evaluates blood-brain barrier permeability (low for this compound due to high polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
